molecular formula C15H14Cl2O3S B2570551 2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate CAS No. 2415624-65-4

2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No. B2570551
CAS RN: 2415624-65-4
M. Wt: 345.23
InChI Key: MZGGBJQNJRQODD-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate, also known as DCTB, is a sulfonated derivative of triarylmethane. It is a widely used fluorescent dye that is used in various scientific research applications. DCTB is a highly sensitive and stable dye that has been used in a variety of research applications, including protein staining, membrane staining, and DNA staining.

Scientific Research Applications

Proton Exchange Membrane Fuel Cell Applications

Studies have explored the synthesis and properties of sulfonated polymers, emphasizing their potential in proton exchange membrane fuel cells (PEMFCs). For example, polymers prepared via nickel catalyzed carbon-carbon coupling reactions demonstrated stability against nucleophilic attacks, a crucial property for PEMFC operation systems. The polymers exhibited improved flexibility, solubility, and proton conductivity due to the introduction of sulfonic acid groups, making them suitable for fuel cell applications (Jang et al., 2017).

Gas Separation Applications

Sulfonic acid-functionalized polyimides synthesized from trimethyl-substituted compounds have shown promise in gas separation applications. A study comparing the properties of sulfonic acid-functionalized polyimides to related analogues demonstrated that sulfonic acid functionalization results in lower surface area, reduced fractional free volume, and tighter chain spacing, leading to lower gas permeabilities and enhanced gas-pair selectivities. This is particularly relevant for CO2/CH4 separation, where the sulfonic acid-functionalized polyimides displayed improved performance (Abdulhamid et al., 2021).

Advanced Polymer Materials

The development of new sulfonated poly(phenylene) derivatives for proton exchange membranes has been a focus of research due to their high thermal stability and proton conductivity. These materials, synthesized through high yield nickel-catalyzed coupling polymerization, offer significant advantages for PEMFCs, including resistance to nucleophilic attacks by hydrogen peroxide and hydroxide anions (Ghassemi & Mcgrath, 2004).

properties

IUPAC Name

(2,5-dichlorophenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-9-6-10(2)15(11(3)7-9)21(18,19)20-14-8-12(16)4-5-13(14)17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGGBJQNJRQODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate

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